p-Hydroxyphenyl benzoate chemical properties and structure
p-Hydroxyphenyl benzoate chemical properties and structure
An In-depth Technical Guide to p-Hydroxyphenyl Benzoate: Structure, Properties, and Applications
Introduction
p-Hydroxyphenyl benzoate, also known as 4-hydroxyphenyl benzoate or hydroquinone monobenzoate, is an aromatic ester of significant interest in both academic research and industrial chemistry. As a bifunctional molecule, possessing both a phenolic hydroxyl group and a benzoate ester, it serves as a crucial monomer and intermediate in the synthesis of advanced materials and complex organic molecules. Its rigid structure is a precursor to high-performance liquid crystal polymers (LCPs) and specialty polycarbonates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
The structure of p-hydroxyphenyl benzoate consists of a benzoate group ester-linked to a hydroquinone molecule. This arrangement imparts a unique combination of reactivity and structural rigidity.
Caption: Molecular Structure of p-Hydroxyphenyl Benzoate.
Physicochemical Properties
The physical and chemical properties of p-hydroxyphenyl benzoate are critical for its application, particularly in polymer synthesis where thermal stability and solubility are paramount.
| Property | Value | Source |
| Appearance | White to beige or pale brown crystalline powder | [6] |
| Melting Point | 163-165 °C | [1][3] |
| Boiling Point | 376.6 ± 25.0 °C (Predicted) | [1][3] |
| Density | 1.250 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Solubility | Soluble in Acetone.[6] | [6] |
| pKa | 9.59 ± 0.26 (Predicted) | [1] |
| XLogP3 | 2.61 | [3] |
Synthesis: Esterification of p-Hydroxybenzoic Acid and Hydroquinone
A robust and high-yield synthesis of p-hydroxyphenyl benzoate involves the direct acid-catalyzed esterification of p-hydroxybenzoic acid with hydroquinone. This method is advantageous for its scalability and the high purity of the resulting product.[7]
Expertise & Rationale:
The core of this synthesis is a classic Fischer esterification. The choice of an aromatic hydrocarbon like xylene as the solvent is strategic; its boiling point is high enough to facilitate the reaction rate while allowing for the azeotropic removal of water using a Dean-Stark apparatus. This removal of water is crucial as it drives the reaction equilibrium toward the product side, ensuring a high conversion rate, in accordance with Le Châtelier's principle. The use of a catalyst system, such as a combination of sulfuric acid and boric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the hydroxyl group of hydroquinone.[7]
Self-Validating Protocol:
This protocol incorporates self-validating steps to ensure product purity. The reaction is monitored by the theoretical collection of water in the Dean-Stark trap. Post-reaction, the crude product is washed with a dilute sodium hydrogen carbonate solution. This step is a critical purification measure, as the weak base selectively neutralizes and removes any unreacted p-hydroxybenzoic acid and the acid catalyst, leaving the desired phenolic ester product, which is much less acidic, in the organic phase. Subsequent washing with water removes any remaining salts. The final purity is confirmed by the sharp melting point of the recrystallized product.[7]
Detailed Experimental Protocol:
The following protocol is adapted from established patent literature.[7]
-
Apparatus Setup: Assemble a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: To the flask, add p-hydroxybenzoic acid (414 g, 3 mol), hydroquinone (330 g, 3 mol), and xylene (1800 mL).[7]
-
Catalyst Addition: Add the acid catalyst. Two effective options are:
-
Reaction: With vigorous stirring, heat the mixture to reflux (approx. 170-175°C oil bath temperature). The reaction mixture will be a heterogeneous dispersion.[7]
-
Water Removal: Continue refluxing for approximately 3.5-4 hours, or until the theoretical amount of water (approx. 54 mL) has been collected in the Dean-Stark trap.[7]
-
Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature, preferably with continued stirring. The product will crystallize out of the solution.
-
Washing and Purification:
-
Drying: Dry the purified product under reduced pressure at room temperature. The expected yield is typically above 90%.[7]
-
Recrystallization (Optional): For ultra-high purity, the product can be recrystallized from a suitable solvent like glycol monomethyl ether acetate or by extraction with hot acetone followed by precipitation with ice water.[7]
Caption: Workflow for the Synthesis of p-Hydroxyphenyl Benzoate.
Spectral and Analytical Characterization
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¹H NMR: The spectrum would show two distinct sets of signals for the aromatic protons. The protons on the benzoate ring will appear as multiplets in the range of δ 7.4-8.2 ppm. The protons on the hydroquinone ring will appear further upfield due to the electron-donating effect of the hydroxyl and ether-like oxygen, likely in the δ 6.8-7.2 ppm range. The phenolic proton will appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
-
¹³C NMR: The carbonyl carbon of the ester would be observed around δ 165 ppm. The aromatic carbons would appear in the typical δ 115-160 ppm region. The carbon attached to the phenolic -OH group would be shifted downfield compared to the other carbons on that ring.
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch of the phenol, a strong, sharp absorption around 1730 cm⁻¹ corresponding to the C=O stretch of the ester, and several bands in the 1000-1300 cm⁻¹ region for the C-O stretching vibrations.
-
Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 214. Key fragmentation patterns would likely involve the loss of the phenoxy radical (∙OC₆H₄OH) to give the benzoyl cation at m/z = 105, which is often a base peak for benzoate esters.
Reactivity and Chemical Behavior
The bifunctional nature of p-hydroxyphenyl benzoate dictates its reactivity.
-
Ester Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, regenerating p-hydroxybenzoic acid and hydroquinone. This reaction is a primary consideration for its stability and processing conditions.
-
Phenolic Hydroxyl Group: The -OH group is weakly acidic and can be deprotonated by a suitable base. It can undergo further reactions such as etherification or esterification, allowing for the synthesis of more complex derivatives.
-
Fries Rearrangement: Like other phenyl esters, p-hydroxyphenyl benzoate can undergo the Fries rearrangement when treated with a Lewis acid catalyst. This reaction involves the migration of the benzoyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding 4,4'-dihydroxybenzophenone. This is a key transformation for producing other important polymer precursors.[8]
-
Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic substitution, though their reactivity is different. The hydroquinone ring is activated by the hydroxyl and ether-oxygen groups, while the benzoate ring is deactivated by the electron-withdrawing ester group.
Applications in Drug Development and Industry
The primary industrial application of p-hydroxyphenyl benzoate is as a monomer for the synthesis of high-performance polymers.
-
Liquid Crystal Polymers (LCPs): The rigid, rod-like structure of p-hydroxyphenyl benzoate makes it an ideal building block for aromatic polyesters, commonly known as liquid crystal polymers. These materials exhibit exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for demanding applications in electronics, automotive, and aerospace components.[7]
-
Polycarbonates: It is also used in the production of linear aromatic polycarbonates. Incorporating this monomer into the polymer backbone can enhance the material's thermal properties and mechanical performance.[7]
-
Chemical Intermediate: It serves as a versatile intermediate in organic synthesis. For example, it is a precursor for 4,4'-dihydroxybenzophenone, another important monomer.[8] Furthermore, it is a starting point for synthesizing various derivatives used in the preparation of liquid-crystalline side-chain polymers for optical applications.[9]
-
Drug Development: While not a therapeutic agent itself, its core structure is related to parabens (esters of p-hydroxybenzoic acid), which are widely used as preservatives in pharmaceuticals and cosmetics.[8][10] Its derivatives, such as hydroxyphenyl propamidobenzoic acid, are explored for their anti-inflammatory and antihistamine properties in topical formulations.[11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, p-hydroxyphenyl benzoate presents several potential hazards.
-
Hazard Statements: May cause an allergic skin reaction (H317). May also cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Precautionary Measures: Standard laboratory safety practices should be employed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[12]
Conclusion
p-Hydroxyphenyl benzoate is a molecule of significant industrial and scientific importance. Its well-defined structure and dual functionality make it an indispensable monomer for high-performance polymers and a versatile intermediate for fine chemical synthesis. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in materials science, organic synthesis, and the development of new chemical entities.
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